2,5-Diacetoxy-2,5-dihydrofuran

Übersicht

Beschreibung

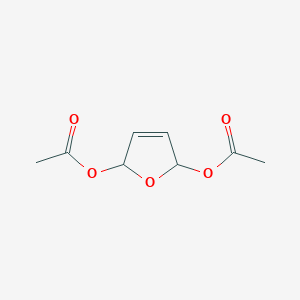

2,5-Diacetoxy-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of two acetoxy groups attached to the 2 and 5 positions of the dihydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Diacetoxy-2,5-dihydrofuran can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of 2,5-dihydro-2,5-furandiol with acetic anhydride in the presence of a catalyst can yield this compound . Another method involves the use of lead(IV) salts, although this method is less favored due to the toxicity of lead compounds .

Industrial Production Methods

In industrial settings, the production of this compound often involves electrochemical synthesis. This method is advantageous as it avoids the use of toxic lead compounds and allows for better control over the reaction conditions . The electrochemical synthesis typically involves the oxidation of furan derivatives in an electrolyte solution, followed by the addition of acetic anhydride to form the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diacetoxy-2,5-dihydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 2,5-dicarboxy-2,5-dihydrofuran.

Reduction: Reduction reactions can convert it back to 2,5-dihydro-2,5-furandiol.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

Oxidation: 2,5-Dicarboxy-2,5-dihydrofuran.

Reduction: 2,5-Dihydro-2,5-furandiol.

Substitution: Various substituted dihydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DAF serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the formation of butenolides and nucleosides, which are significant in pharmaceutical chemistry. The compound can be utilized as a building block for synthesizing complex molecules due to its reactive acetoxy groups.

Key Reactions Involving DAF:

- Synthesis of Butenolides : DAF has been used as a precursor to butenolides, which are important in natural product synthesis and have various biological activities .

- Electrosynthesis : Recent studies have highlighted electrochemical methods for synthesizing DAF that avoid toxic reagents like lead, thereby promoting greener chemistry practices .

Medicinal Chemistry

In medicinal chemistry, DAF is being investigated for its potential therapeutic applications. Its derivatives have shown activity against various biological targets.

Example Applications:

- Biologically Active Compounds : DAF has been synthesized to create Mexicanin H, a sesquiterpene lactone with significant biological activity . This highlights DAF's importance as a precursor in drug development.

- Metabolism Studies : Research has indicated that DAF can be metabolized into various biologically relevant metabolites, which may serve as biomarkers for exposure studies .

Analytical Chemistry

DAF is also utilized in analytical chemistry for the detection and quantification of metabolites. It has been employed in stable isotope dilution analysis (SIDA) to study the metabolism of furan compounds.

Analytical Techniques:

- UPLC-ESI-MS/MS : This method has been used to analyze urinary metabolites derived from DAF exposure, providing insights into its metabolic pathways and potential health impacts .

Case Studies

Several studies illustrate the applications of DAF in research:

Wirkmechanismus

The mechanism of action of 2,5-diacetoxy-2,5-dihydrofuran involves its ability to undergo various chemical transformations. The acetoxy groups can participate in nucleophilic substitution reactions, while the dihydrofuran ring can undergo oxidation and reduction reactions . These reactions are facilitated by the presence of specific catalysts and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dihydro-2,5-furandiol: A precursor to 2,5-diacetoxy-2,5-dihydrofuran.

2,5-Dicarboxy-2,5-dihydrofuran: An oxidation product of this compound.

2,5-Dibutoxy-2,5-dihydrofuran: Another derivative with similar chemical properties.

Uniqueness

This compound is unique due to its dual acetoxy groups, which provide distinct reactivity compared to other dihydrofuran derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biologische Aktivität

2,5-Diacetoxy-2,5-dihydrofuran (DAHF) is an organic compound characterized by the presence of two acetoxy groups attached to a dihydrofuran ring. This compound has garnered attention in recent years for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of DAHF, focusing on its mechanisms of action, metabolic pathways, and potential implications for human health.

DAHF can be synthesized through various methods, including the oxidation of furan derivatives and electrochemical synthesis. The latter method is particularly advantageous as it avoids toxic byproducts and allows for precise control over reaction conditions . The compound's structure enables it to undergo several chemical transformations, which are crucial for its biological activity.

The biological activity of DAHF is primarily linked to its metabolic products, particularly cis-2-butene-1,4-dial (BDA) . Upon metabolic activation, DAHF can lead to the formation of BDA, which has been shown to interact with cellular nucleophiles such as proteins and amino acids . The mechanism involves cytochrome P450-mediated oxidation, resulting in reactive metabolites that can form adducts with biomolecules, potentially leading to cytotoxic effects .

1. Mutagenicity and Genotoxicity

Research indicates that BDA, a metabolite derived from DAHF, exhibits mutagenic properties. In vitro studies have shown that BDA can induce mutations in mammalian cell lines, although it is considered a weak mutagen compared to other compounds . A study involving Big Blue mice demonstrated that BDA caused an increase in AT to CG transversions but did not significantly affect mutation frequency when adjusted for multiple comparisons .

2. Oxidative Stress and DNA Damage

DAHF has been implicated in inducing oxidative stress in various cellular models. Studies have reported dose-dependent increases in DNA damage markers such as 8-oxodG in tissues exposed to furan metabolites . This oxidative stress may contribute to the compound's potential carcinogenicity.

3. Biomarkers of Exposure

Recent investigations have focused on identifying urinary metabolites as biomarkers for exposure to furan and its derivatives, including DAHF. In a human intervention study involving coffee consumption, metabolites such as NAcLys-BDA were detected in urine samples, indicating the bioactivation of furan derivatives within the human body . This finding highlights the relevance of DAHF metabolism in dietary contexts.

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

(5-acetyloxy-2,5-dihydrofuran-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-5(9)11-7-3-4-8(13-7)12-6(2)10/h3-4,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLHFURRPPIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300916 | |

| Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7093-88-1 | |

| Record name | NSC139998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.